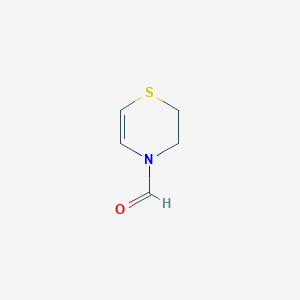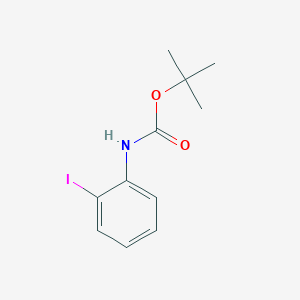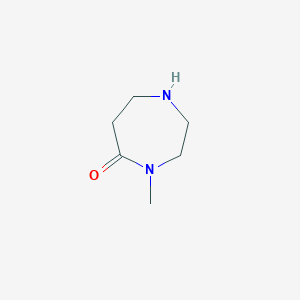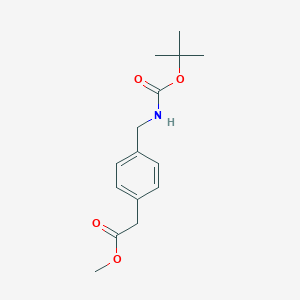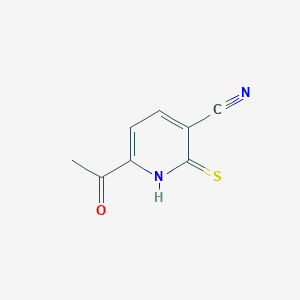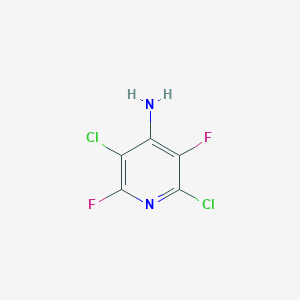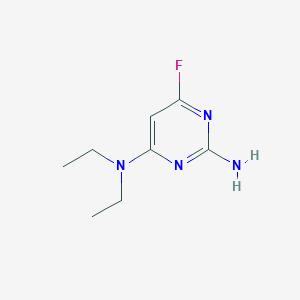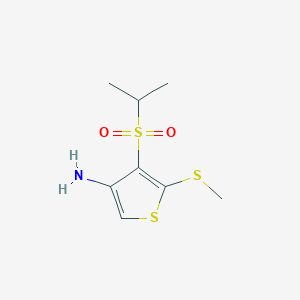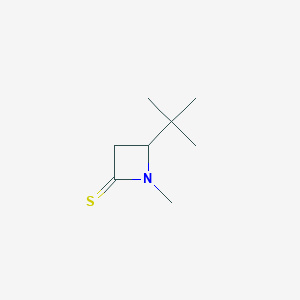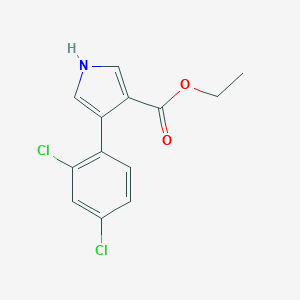
ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate, also known as DCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCP is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate involves the inhibition of the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the inflammation process. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to selectively inhibit COX-2 activity, which results in the reduction of inflammation. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to exhibit anti-inflammatory, anticancer, and antitumor activities. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to selectively inhibit COX-2 activity, which results in the reduction of inflammation. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to exhibit low toxicity in in vitro and in vivo studies, which makes it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its ease of synthesis and purification, its low toxicity, and its potential applications in medicinal chemistry and material science. However, ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has some limitations, including its limited solubility in water and its potential instability in the presence of light and air.
Orientations Futures
There are several future directions for ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate, including the development of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate analogs with improved pharmacological properties, the study of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate for its potential applications in material science, and the investigation of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate for its potential applications in other fields, such as agriculture and environmental science. The development of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate analogs with improved pharmacological properties could lead to the discovery of new drugs for the treatment of inflammatory diseases and cancer. The study of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate for its potential applications in material science could lead to the development of new materials with unique properties. The investigation of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate for its potential applications in other fields, such as agriculture and environmental science, could lead to the discovery of new applications for this compound.
Méthodes De Synthèse
Ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has been synthesized using various methods, including the reaction of 2,4-dichlorobenzoyl chloride and ethyl pyrrole-3-carboxylate in the presence of a base, such as triethylamine. Another method involves the reaction of 2,4-dichlorobenzaldehyde and ethyl pyrrole-3-carboxylate in the presence of a base, such as sodium hydride. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate can also be synthesized using palladium-catalyzed cross-coupling reactions. These methods result in the formation of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate, which can be purified using column chromatography.
Applications De Recherche Scientifique
Ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to exhibit anti-inflammatory, anticancer, and antitumor activities. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has also been used as a building block for the synthesis of other pyrrole derivatives, which have been studied for their potential applications in medicinal chemistry.
Propriétés
Numéro CAS |
191668-09-4 |
|---|---|
Nom du produit |
ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate |
Formule moléculaire |
C13H11Cl2NO2 |
Poids moléculaire |
284.13 g/mol |
Nom IUPAC |
ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO2/c1-2-18-13(17)11-7-16-6-10(11)9-4-3-8(14)5-12(9)15/h3-7,16H,2H2,1H3 |
Clé InChI |
HYBZAJVHGPFFML-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC=C1C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CCOC(=O)C1=CNC=C1C2=C(C=C(C=C2)Cl)Cl |
Synonymes |
4-(2,4-DICHLOROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACIDETHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



